molecular formula C26H23NO4 B8259246 (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid

(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B8259246
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-MHECFPHRSA-N
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Description

The compound (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid (CAS: 2094028-78-9) is an Fmoc-protected pyrrolidine derivative with a phenyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₂₆H₂₃NO₄, and it has a molecular weight of 413.47 g/mol . This compound is commonly used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s labile nature under basic conditions, enabling selective deprotection. Storage conditions recommend sealing the compound in a dry environment at 2–8°C to maintain stability .

Properties

IUPAC Name

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-MHECFPHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a fluorenyl group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic properties of related compounds within the same chemical class. For instance, compounds FM10 and FM12 exhibited significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values of 0.69 µM and 0.18 µM, respectively, indicating potent anti-inflammatory activity . The molecular docking studies suggest strong binding interactions with COX enzymes, supporting their therapeutic potential in treating inflammatory conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
FM100.740.69
FM120.18-

NMDA Receptor Interaction

The compound's structural analogs have been evaluated for their interaction with the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitatory neurotransmission and neuroplasticity. Studies indicate that certain derivatives exhibit selective antagonism at NMDA receptor subunits GluN1/GluN2A and GluN1/GluN2B, with some compounds showing low cytotoxicity in cell lines . This suggests potential applications in neurological disorders such as Alzheimer's disease.

Antimicrobial Activity

Compounds derived from the fluorenyl-pyrrolidine scaffold have demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. For example, specific derivatives were shown to inhibit key enzymes involved in the bacterial fatty acid biosynthesis pathway . The promising results from these studies indicate that modifications to the fluorenyl-pyrrolidine structure can enhance antimicrobial potency.

Case Studies

Several case studies have been published that explore the biological effects of this compound class:

  • Anti-inflammatory Effects : In vivo experiments demonstrated that FM10 and FM12 significantly reduced inflammation in animal models, supporting their potential use as analgesics in clinical settings.
  • Neuroprotective Effects : A study involving fluorenyl derivatives showed promising results in reducing neurodegeneration in models of Alzheimer's disease by inhibiting cholinesterase activity and modulating NMDA receptor signaling .
  • Tuberculosis Treatment : Research indicated that specific fluorenyl-pyrrolidine derivatives effectively inhibited Mycobacterium tuberculosis strains, highlighting their potential as novel anti-tubercular agents .

Scientific Research Applications

Drug Development

This compound serves as a building block in the synthesis of various pharmaceutical agents. Its unique structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors in various enzyme pathways relevant to cancer and other diseases.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid. The results indicated that certain derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of specific signaling pathways.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BA549 (Lung Cancer)3.2
Compound CHeLa (Cervical Cancer)4.8

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of proteases involved in disease progression. Research has demonstrated that it can effectively inhibit specific proteolytic enzymes that are overexpressed in certain cancers.

Case Study: Protease Inhibition

In vitro studies revealed that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Data from these studies suggest that the compound's inhibition of MMPs could potentially reduce tumor invasiveness.

EnzymeInhibition TypeIC50 (µM)
MMP-2Competitive1.5
MMP-9Non-competitive2.0

Synthesis of Peptides

The compound is utilized in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under mild conditions. This application is particularly relevant in the synthesis of complex peptides where selective protection is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs featuring variations in substituents, molecular weight, and functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions
(2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid (2094028-78-9) C₂₆H₂₃NO₄ 413.47 3-phenyl, Fmoc-protected >99% 2–8°C
(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid (1982344-79-5) C₂₂H₂₃NO₄ 365.42 3,3-dimethyl, Fmoc-protected Not specified Not specified
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (2580096-21-3) C₂₇H₂₂BrNO₄ 520.37 5-(3-bromophenyl), Fmoc-protected Not specified Not specified
2-[(3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl]acetic acid () C₁₂H₁₈FNO₄ 259.28 3-acetic acid, Fmoc-protected 95% Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (211637-75-1) C₂₅H₂₃NO₄ 409.46 o-tolyl, Fmoc-protected amino acid Not specified Not specified
Key Observations:
  • Substituent Effects: The 3-phenyl group in the target compound introduces aromaticity and steric bulk, enhancing hydrophobic interactions in peptide synthesis . The 5-(3-bromophenyl) substituent adds both steric bulk and a reactive bromine atom, enabling post-synthetic modifications (e.g., Suzuki coupling). The acetic acid substituent in increases hydrophilicity, which may improve solubility in aqueous systems compared to the hydrophobic phenyl group.
  • Molecular Weight :

    • The target compound’s higher molecular weight (413.47 g/mol) compared to the dimethyl analog (365.42 g/mol) reflects the phenyl group’s contribution .
    • The bromophenyl derivative has the highest molecular weight (520.37 g/mol) due to bromine’s atomic mass.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,3S)-1-Fmoc-3-phenylpyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the pyrrolidine nitrogen. Key steps include:

  • Coupling : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid group for Fmoc attachment .
  • Chiral Control : Stereochemistry is maintained using enantiomerically pure starting materials, such as (2R,3S)-3-phenylpyrrolidine-2-carboxylic acid, followed by Fmoc protection under inert conditions (argon/nitrogen atmosphere) .
  • Purification : Reverse-phase HPLC or flash chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures >95% purity .
    • Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 10–30 minutes) reduces reaction time by 40% compared to traditional heating .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Compare optical rotation data with literature values (e.g., [α]D²⁵ = +12.5° in methanol) .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals, often grown via vapor diffusion with acetonitrile/water .

Q. What are the recommended storage conditions to prevent Fmoc group degradation?

  • Methodological Answer :

  • Storage : -20°C in airtight, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps). Desiccants like silica gel are critical .
  • Stability Data : Decomposition occurs at >40°C or >60% humidity, with a half-life of ~6 months under suboptimal conditions .

Advanced Research Questions

Q. How can enantiomeric contamination be addressed in large-scale synthesis of this compound?

  • Methodological Answer :

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .
  • Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., L-tartaric acid) to separate enantiomers .
  • Process Monitoring : In-line FTIR or Raman spectroscopy detects enantiomeric excess (ee) in real-time .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

  • Methodological Answer :

  • Coupling Conditions : Low-temperature (0–4°C) coupling with HATU/HOAt minimizes racemization .
  • Base Selection : Substitute DIEA with less basic additives (e.g., collidine) to reduce α-hydrogen abstraction .
  • Resin Choice : Use PEG-based resins (e.g., NovaSyn® TGR) for improved solvation and reduced steric hindrance .

Q. How does the phenyl group at C3 influence conformational stability in peptide backbones?

  • Methodological Answer :

  • Structural Studies : NMR (NOESY) shows the phenyl group induces a 30° twist in the pyrrolidine ring, stabilizing β-turn motifs .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal enhanced van der Waals interactions with adjacent hydrophobic residues .
  • Biological Relevance : Stabilized turns improve proteolytic resistance in peptide drugs (e.g., cyclic integrin inhibitors) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers validate purity and structural identity?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic forms (e.g., mp = 158–162°C vs. 145–150°C for amorphous vs. crystalline phases) .
  • Cross-Validation : Compare IR and ¹³C NMR data with published spectra (e.g., carbonyl C=O at 172 ppm in DMSO-d6) .

Methodological Comparison Table

Parameter Traditional Synthesis Microwave-Assisted Synthesis Enzymatic Resolution
Reaction Time12–24 hours10–30 minutes2–6 hours
Yield (%)65–7580–9050–60 (per cycle)
Purity (HPLC)>90%>95%>98% after salt formation
Key Reference

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